molecular formula C11H12ClNO2S B13700775 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole

4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole

Cat. No.: B13700775
M. Wt: 257.74 g/mol
InChI Key: ZWEFFMFOPKKFPR-UHFFFAOYSA-N
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Description

4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of various biologically active compounds. Its chloro and Boc (tert-butoxycarbonyl) groups provide sites for further chemical modifications, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3

InChI Key

ZWEFFMFOPKKFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl

Origin of Product

United States

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